molecular formula C19H20N4O3S2 B2521235 5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 522624-41-5

5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2521235
CAS RN: 522624-41-5
M. Wt: 416.51
InChI Key: JLHJTKOPNATISN-UHFFFAOYSA-N
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Description

The compound "5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is found in a variety of compounds with significant biological activities. The presence of the morpholine-4-sulfonyl group suggests potential for increased solubility and possible interactions with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or dithiocarbazinates with various reagents. For example, the synthesis of 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, a related compound, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols involved the use of phenyl benzoates, which upon Fries rearrangement and subsequent reactions, yielded the triazole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various chemical interactions due to the presence of nitrogen atoms. The substituents attached to the triazole ring, such as the phenyl and morpholine-4-sulfonyl groups, can significantly influence the chemical behavior and potential biological activity of the compound. X-ray crystallography and spectroscopic methods such as IR and NMR are commonly used to confirm the structures of synthesized triazole derivatives .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. For instance, the thermal decomposition of 5-morpholino-1,2,3,4-thiatriazole leads to the formation of active sulfur species that can react with thioketones to form 1,2,4-trithiolane derivatives . The triazole ring can also be modified through reactions with isocyanates, as seen in the cycloaddition-elimination reactions of 4-methyl-5-(substituted)imino-Δ^2-1,2,3,4-thiatriazolines . These reactions highlight the reactivity of the sulfur and nitrogen atoms within the triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a morpholine-4-sulfonyl group could enhance the solubility of the compound in aqueous media. The antimicrobial activities of some triazole derivatives have been evaluated, indicating their potential as therapeutic agents . The physical parameters, such as melting point, and spectroscopic data are essential for characterizing these compounds .

Scientific Research Applications

Synthesis and Reactivity of 1,2,4-Triazole Derivatives

Synthesis and Pharmacological Applications : The 1,2,4-triazole ring is a component of many pharmacologically active compounds. Derivatives of 1,2,4-triazole, including thio and amino derivatives, have been studied for their potential in various therapeutic areas. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. The synthesis and modification of 1,2,4-triazole derivatives allow for the exploration of new therapeutic agents with potential applications in medicine and pharmacy (Kaplaushenko, 2019) (Parchenko, 2019).

Physico-chemical Properties : The exploration of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole contributes to the understanding of their reactivity and potential for application in various fields beyond pharmacology, including engineering, metallurgy, and agriculture. These derivatives also find applications as optical materials, photosensitizers, coloring agents, and corrosion inhibitors (Parchenko, 2019).

Mechanism of Action

properties

IUPAC Name

3-(2-methyl-5-morpholin-4-ylsulfonylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-14-7-8-16(28(24,25)22-9-11-26-12-10-22)13-17(14)18-20-21-19(27)23(18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHJTKOPNATISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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